4-fluoro-2,3-dihydro-1H-inden-5-amine
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Overview
Description
4-Fluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 5th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted indene derivatives
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action .
Comparison with Similar Compounds
- 4-Fluoro-2,3-dihydro-1H-inden-1-amine
- 4-Fluoro-1-indanone
- 4-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 4-Fluoro-2,3-dihydro-1H-inden-5-amine is unique due to the specific position of the fluorine and amine groups on the indene ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom at the 4th position enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H10FN/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3,11H2 |
InChI Key |
FEFOOLKUXKRLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)N)F |
Origin of Product |
United States |
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